REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was agitated until all the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask fitted with overhead stirrer, condenser
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
FILTRATION
|
Details
|
filtered into a second flask
|
Type
|
ADDITION
|
Details
|
Water (8.65 vols) was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture agitated for approximately 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture agitated for 16 hours at 20-25° C
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction temperature 20-25° C.
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum at this temperature
|
Type
|
DISTILLATION
|
Details
|
distilling approximately 5.3 vols
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20-25° C. over at least 2 hours
|
Type
|
STIRRING
|
Details
|
agitated for 10 hours at this temperature
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water (2.8 vols)
|
Type
|
CUSTOM
|
Details
|
the wet product produced
|
Type
|
CUSTOM
|
Details
|
dried at 35° C. in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |